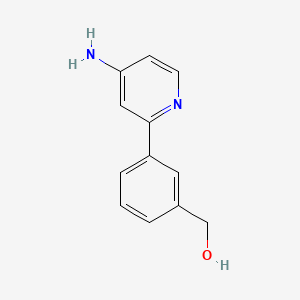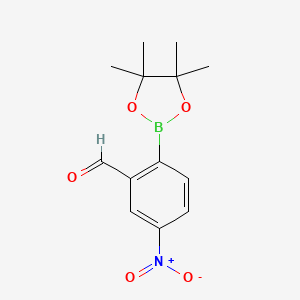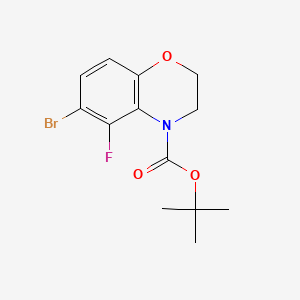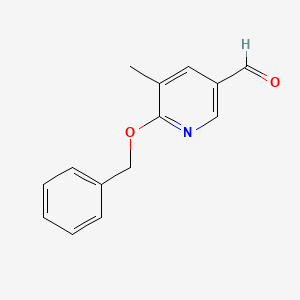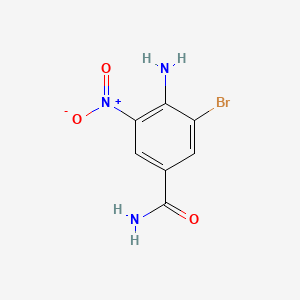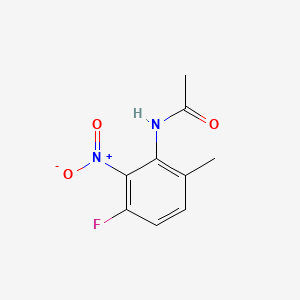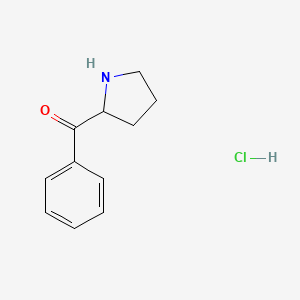
2-Benzoylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylpyrrolidine hydrochloride is a chemical compound that features a five-membered pyrrolidine ring with a benzoyl group attached to it. This compound is widely used in medicinal chemistry due to its unique structural properties, which allow for efficient exploration of the pharmacophore space.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 2-benzoylpyrrolidine hydrochloride, have been shown to possess several important biological activities .
Mode of Action
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a colorless solid that is soluble in water, ethanol, and methanol. This suggests that it may have good bioavailability.
Result of Action
It’s known that pyrrolidine derivatives, including this compound, have been reported to have varying degrees of antibacterial and antifungal activities. Additionally, some pyrrolidine derivatives have exhibited an anti-anginal effect in experimental animals.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylpyrrolidine hydrochloride typically involves the reaction of phenyl (pyridine-2-yl)methanol with an ionic type hydride as a catalyst and dry air or dry oxygen as an oxidizing agent. This reaction is carried out at temperatures ranging from 0 to 30°C, resulting in a high yield of the desired product . Another method involves the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using dry air or dry oxygen in the presence of a catalyst.
Reduction: It can be reduced to produce enantiopure alcohols using novel biocatalysts.
Substitution: The compound can participate in substitution reactions with organomagnesiums and organolithiums.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, acetic anhydride, DMF, and various biocatalysts. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include 2-substituted pyridines, enantiopure alcohols, and various heterocyclic compounds such as γ-aminopropylpyrazoles and pyrimidines.
Scientific Research Applications
2-Benzoylpyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in recyclization reactions to synthesize heterocyclic compounds, which are pivotal in pharmaceutical chemistry.
Biology: The compound has been studied for its potential as a corrosion inhibitor due to its structure-dependent electron donor properties.
Medicine: It serves as a chiral auxiliary for the asymmetric synthesis of α-amino acids, facilitating selective and catalytic arylation processes.
Industry: The compound is used in green chemistry for the asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzoylpyrrolidine hydrochloride include:
2-Benzoylpyridine: A related compound with similar structural features.
Phenyl 2-pyridyl ketone: Another compound with a pyridine ring and a benzoyl group.
2-Benzylpyridine: A compound with a benzyl group attached to the pyridine ring.
Uniqueness
This compound is unique due to its non-planar pyrrolidine ring, which allows for increased three-dimensional coverage and efficient exploration of the pharmacophore space. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXIWJXHEFXGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
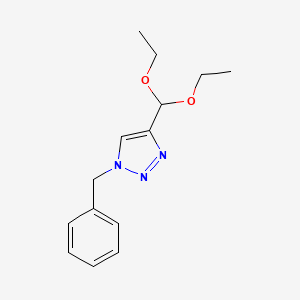
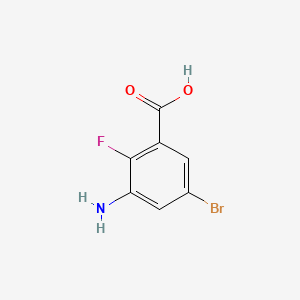
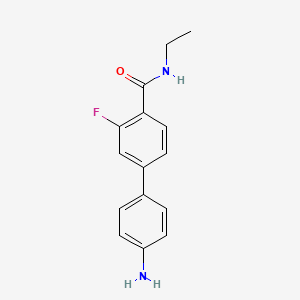


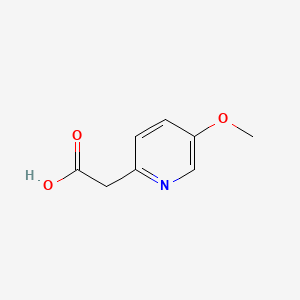
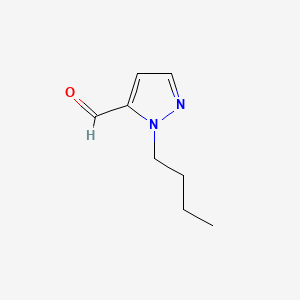
![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)
